4-Bromo-2-fluorobenzyl cyanide

Catalog No.
S760606
CAS No.
114897-91-5
M.F
C8H5BrFN
M. Wt
214.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluorobenzyl cyanide

CAS Number

114897-91-5

Product Name

4-Bromo-2-fluorobenzyl cyanide

IUPAC Name

2-(4-bromo-2-fluorophenyl)acetonitrile

Molecular Formula

C8H5BrFN

Molecular Weight

214.03 g/mol

InChI

InChI=1S/C8H5BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2

InChI Key

QLASQEZPJFNZQC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)F)CC#N

Canonical SMILES

C1=CC(=C(C=C1Br)F)CC#N

The exact mass of the compound 4-Bromo-2-fluorobenzyl cyanide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-2-fluorobenzyl cyanide (CAS 114897-91-5) is a highly specialized, bifunctional building block widely procured for the synthesis of complex pharmaceutical intermediates, kinase inhibitors, and protein degrader scaffolds[REFS-1, REFS-2]. Featuring a versatile cyanomethyl group alongside orthogonal halogen handles, it allows chemists to perform sequential, site-specific functionalizations. The para-bromine atom serves as a reliable handle for palladium-catalyzed cross-couplings, while the ortho-fluorine atom modulates the electronic properties of the ring, enhancing metabolic stability in final drug candidates and improving regioselectivity during intermediate synthesis [1]. For industrial buyers, this specific substitution pattern offers a pre-optimized starting material that balances reactivity with process stability.

Generic substitution with non-halogenated benzyl cyanide or mono-halogenated analogs, such as 4-bromobenzyl cyanide or 2-fluorobenzyl cyanide, frequently fails to meet the rigorous demands of modern scale-up synthesis [1]. Replacing 4-bromo-2-fluorobenzyl cyanide with its non-fluorinated counterpart removes the critical electronic modulation provided by the ortho-fluorine, leading to broader chromatographic profiles, increased side reactions during electrophilic substitutions, and the necessity for labor-intensive intermediate purifications [1]. Conversely, utilizing a non-brominated analog completely eliminates the essential handle required for late-stage Suzuki or Buchwald-Hartwig cross-couplings, forcing chemists to rely on harsh, low-yield de novo bromination steps that degrade sensitive functional groups. Consequently, substituting this exact compound compromises both process mass intensity (PMI) and downstream synthetic viability.

Reduced Process Mass Intensity via Enhanced Regioselectivity

In scalable batch and flow chemistry environments, 4-bromo-2-fluorobenzyl cyanide demonstrates superior regioselectivity during electrophilic aromatic substitutions compared to 4-bromobenzyl cyanide. The presence of the ortho-fluorine atom tunes the electron distribution, resulting in a significantly narrower chromatographic profile that allows chemists to skip 1-2 intermediate purification steps per cycle [1].

Evidence DimensionPurification steps and solvent usage in multi-step synthesis
Target Compound DataYields cleaner reaction profiles, allowing the skipping of intermediate column chromatography.
Comparator Or Baseline4-Bromobenzyl cyanide (requires extensive column chromatography to separate byproducts).
Quantified DifferenceElimination of 1-2 intermediate purification steps per cycle, resulting in a measurable reduction in solvent use.
ConditionsScalable batch and flow chemistry environments.

Eliminating intermediate column chromatography drastically reduces process mass intensity (PMI) and labor costs during the scale-up of pharmaceutical intermediates.

Reliable Palladium-Catalyzed Cross-Coupling for Complex Scaffolds

For the synthesis of complex MASTL inhibitors, 4-bromo-2-fluorobenzyl cyanide serves as a critical precursor that successfully undergoes late-stage Suzuki cross-coupling with spirocyclic boronate esters, affording target intermediates in 49% isolated yield [1]. Attempting this route with a non-halogenated benzyl cyanide yields 0% of the coupled product, as it lacks the necessary para-bromine handle.

Evidence DimensionIsolated yield in late-stage C-C bond formation
Target Compound DataAffords complex spirocyclic MASTL inhibitor intermediates in 49% isolated yield.
Comparator Or BaselineNon-halogenated benzyl cyanide (0% yield, lacks coupling handle).
Quantified DifferenceEnables direct access to nanomolar (IC50 = 37 nM) MASTL inhibitors, whereas lacking the 4-bromo handle prevents the required Suzuki coupling entirely.
ConditionsReaction with boronate esters under standard Pd-catalyzed conditions.

The pre-installed para-bromine atom allows for direct, late-stage diversification of complex pharmaceutical scaffolds without requiring harsh de novo bromination steps.

High-Temperature Stability in Microwave-Assisted Amination

During the synthesis of Menin-MLL interaction inhibitors, the cyanomethyl group of 4-bromo-2-fluorobenzyl cyanide remains stable under aggressive microwave-assisted Buchwald-Hartwig amination conditions (140 °C, t-BuONa) [1]. While less electronically stabilized benzyl cyanides are prone to alpha-deprotonation and polymerization under these conditions, this specific fluorinated analog successfully couples with sterically hindered spiro-amines.

Evidence DimensionReaction survival and product yield under aggressive basic conditions
Target Compound DataSuccessfully couples with complex spiro-amines at 140 °C under microwave irradiation.
Comparator Or BaselineLess electronically stabilized benzyl cyanides (prone to alpha-deprotonation and polymerization).
Quantified DifferenceMaintains the integrity of the base-sensitive cyanomethyl group at 140 °C, enabling the synthesis of sterically hindered C-N bonds.
Conditions140 °C, 2 hours, microwave irradiation, t-BuONa base, BrettPhos/Pd2(dba)3.

Procurement of this specific fluorinated analog ensures that the cyanomethyl group survives the harsh basic and thermal conditions required for sterically hindered cross-couplings.

High-Yielding Conversion to Fluorinated Phenylacetates

As a precursor for fluorinated phenylacetates, 4-bromo-2-fluorobenzyl cyanide undergoes highly efficient acidic hydrolysis and esterification, delivering methyl 2-(4-bromo-2-fluorophenyl)acetate in 86.9% to 99% isolated yields . This near-quantitative conversion outperforms standard nitrile baselines by avoiding significant defluorination or debromination side reactions.

Evidence DimensionIsolated yield of methyl 2-(4-bromo-2-fluorophenyl)acetate
Target Compound Data86.9% to 99% isolated yield depending on acidic conditions.
Comparator Or BaselineStandard nitrile hydrolysis/esterification baselines.
Quantified DifferenceAchieves near-quantitative conversion (up to 99%) without significant defluorination or debromination side reactions.
ConditionsRefluxing methanol with concentrated sulfuric acid or thionyl chloride.

Buyers looking to synthesize 2-arylacetates can rely on this nitrile as a highly efficient, high-yielding precursor, minimizing waste in the first step of a synthetic route.

Synthesis of MASTL and Menin-MLL Kinase Inhibitors

Where the dual halogenation of 4-bromo-2-fluorobenzyl cyanide enables both late-stage Suzuki/Buchwald-Hartwig couplings and optimal target binding (IC50 in the nanomolar range) [REFS-1, REFS-2].

Scale-Up of Agrochemical and Pharmaceutical Intermediates

Where skipping intermediate column chromatography is required to reduce Process Mass Intensity (PMI) and solvent costs during multi-step synthesis[3].

Development of Protein Degrader (PROTAC) Building Blocks

Where the cyanomethyl group serves as a versatile handle for linker attachment, while the 4-bromo group allows for highly specific target-ligand conjugation[4].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

4-Bromo-2-fluorophenylacetonitrile

Dates

Last modified: 08-15-2023

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